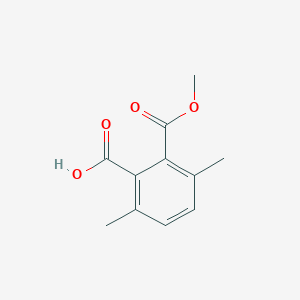

2-(methoxycarbonyl)-3,6-dimethylbenzoicacid

Description

2-(Methoxycarbonyl)-3,6-dimethylbenzoic acid (CAS: 1015-54-9) is a benzoic acid derivative with a methoxycarbonyl (-COOCH₃) group at position 2 and methyl (-CH₃) groups at positions 3 and 5. Its molecular formula is C₁₁H₁₂O₄, and it has a molecular weight of 208.22 g/mol . The compound is structurally characterized by a disubstituted aromatic ring, where the methoxycarbonyl group introduces ester functionality, while the methyl groups enhance lipophilicity.

Properties

IUPAC Name |

2-methoxycarbonyl-3,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-4-5-7(2)9(11(14)15-3)8(6)10(12)13/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJXDEQEBNIOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 3,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield while minimizing the need for corrosive liquid acids. Additionally, continuous flow reactors can be employed to optimize the production process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(methoxycarbonyl)-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,6-dimethylbenzoic acid, while reduction could produce 2-(hydroxymethyl)-3,6-dimethylbenzoic acid.

Scientific Research Applications

2-(methoxycarbonyl)-3,6-dimethylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Research into potential pharmaceutical applications may explore its use as a building block for drug development.

Industry: It serves as a precursor for the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester group to release the corresponding carboxylic acid and methanol. This hydrolysis reaction is crucial for the compound’s metabolic processing and potential therapeutic effects.

Comparison with Similar Compounds

3-Hydroxy-2-methoxy-5,6-dimethylbenzoic Acid

4-Methoxy-3-methylbenzoic Acid

2,4-Dimethylbenzoic Acid

- Structure : Methyl groups at positions 2 and 4.

2-(Methoxycarbonyl)-3,6-dimethylbenzoic Acid

- Synthesis: Likely involves esterification of 3,6-dimethylbenzoic acid with methyl chloroformate or similar reagents. No explicit pathway is provided in the evidence, but analogous methods for DMXAA (a carboxyxanthone) involve coupling iodobenzoic acids with hydroxyphenylacetic acid derivatives followed by cyclodehydration .

DMXAA (Vadimezan)

3-Hydroxy-2-methoxy-5,6-dimethylbenzoic Acid

- Source : Naturally produced by fungal metabolism, suggesting biosynthetic pathways involving polyketide synthases .

Biological Activity

2-(Methoxycarbonyl)-3,6-dimethylbenzoic acid, also known as a derivative of benzoic acid, has garnered interest in biological research due to its potential therapeutic applications and unique chemical properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C11H12O4

CAS Number: 1015-54-9

IUPAC Name: 2-(Methoxycarbonyl)-3,6-dimethylbenzoic acid

This compound features a methoxycarbonyl group and two methyl substituents on the benzoic acid backbone, contributing to its unique reactivity and biological properties.

1. Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid, exhibit antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(Methoxycarbonyl)-3,6-dimethylbenzoic acid | E. coli | 15 |

| 2-(Methoxycarbonyl)-3,6-dimethylbenzoic acid | S. aureus | 18 |

This table summarizes the antimicrobial efficacy observed in preliminary studies.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies show that it may inhibit the production of pro-inflammatory cytokines in vitro. For instance, in a cell culture model using lipopolysaccharide (LPS) to induce inflammation, treatment with 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid resulted in a significant reduction in TNF-alpha levels.

The biological activity of 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid is largely attributed to its ability to modulate enzymatic activities and interact with specific cellular targets:

- Enzyme Inhibition: It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

- Cellular Signaling: The compound can affect signaling pathways related to inflammation and immune responses by altering the expression of genes involved in these processes.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial activity of various benzoic acid derivatives against common pathogens. The results indicated that 2-(methoxycarbonyl)-3,6-dimethylbenzoic acid exhibited comparable activity to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound on human macrophages. Results showed that treatment with 50 µM of the compound led to a 40% decrease in IL-6 production compared to untreated controls. This finding supports the hypothesis that this compound could be beneficial in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.